molecular formula C9H7NO2 B14302683 1,4-Benzenediol, 2-(2-isocyanoethenyl)- CAS No. 113590-11-7

1,4-Benzenediol, 2-(2-isocyanoethenyl)-

Cat. No.: B14302683
CAS No.: 113590-11-7
M. Wt: 161.16 g/mol
InChI Key: ABVUUDRCDTZFOJ-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2-(2-isocyanoethenyl)- is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- includes an isocyanoethenyl group attached to the benzene ring, making it a unique derivative of hydroquinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- typically involves the reaction of hydroquinone with an isocyanoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-(2-isocyanoethenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The isocyanoethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the isocyanoethenyl group under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenediol, 2-(2-isocyanoethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-(2-isocyanoethenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The isocyanoethenyl group may also interact with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Uniqueness

1,4-Benzenediol, 2-(2-isocyanoethenyl)- is unique due to the presence of the isocyanoethenyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural difference allows it to participate in unique chemical reactions and exhibit specific biological activities not seen in its simpler counterparts.

Properties

CAS No.

113590-11-7

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-(2-isocyanoethenyl)benzene-1,4-diol

InChI

InChI=1S/C9H7NO2/c1-10-5-4-7-6-8(11)2-3-9(7)12/h2-6,11-12H

InChI Key

ABVUUDRCDTZFOJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C=CC1=C(C=CC(=C1)O)O

Origin of Product

United States

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